Enantioselective Bromoaminocyclization: 3-Bromopiperidine Enables High-Yield Access to Chiral 2-Substituted Piperidines
A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts yields enantioenriched 2-substituted 3-bromopiperidines [1]. This reaction, which directly installs both stereogenic centers and a bromine atom at the C3 position, is not feasible with 4-bromopiperidine due to the absence of a suitable alkene tether. The resulting 2-substituted 3-bromopiperidines are obtained with high yields (up to 99%) and excellent enantioselectivities (up to 93% ee) [2].
| Evidence Dimension | Synthetic Utility: Access to Chiral 2-Substituted Piperidines |
|---|---|
| Target Compound Data | Up to 99% yield, up to 93% ee for the formation of enantioenriched 2-substituted 3-bromopiperidines via bromoaminocyclization. |
| Comparator Or Baseline | 4-Bromopiperidine: Cannot undergo this specific cyclization pathway; requires alternative, often less stereoselective, synthetic routes to access similar chiral scaffolds. |
| Quantified Difference | 3-Bromopiperidine enables a one-step, catalytic, enantioselective transformation to chiral piperidines; 4-bromopiperidine does not. |
| Conditions | Olefinic amide substrates, amino-thiocarbamate catalyst, bromocyclization conditions (e.g., NBS, CH2Cl2). |
Why This Matters
This unique reactivity makes 3-bromopiperidine the preferred starting material for medicinal chemistry programs targeting chiral piperidine-containing drug candidates, offering a more direct and enantioselective route compared to its regioisomers.
- [1] Zhou, L.; Tay, D. W.; Chen, J.; Leung, G. Y. C.; Yeung, Y. Y. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chem. Commun. 2013, 49, 4412-4414. View Source
- [2] Zhou, L.; et al. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chem. Commun. 2013, 49, 4412-4414. (Supporting Information yields up to 99%, ee up to 93%). View Source
